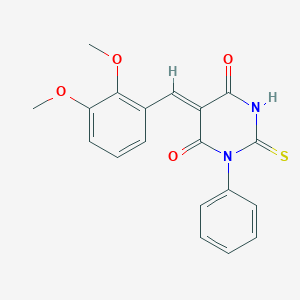
5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DMTCP, is a chemical compound that has been studied for its potential applications in scientific research. DMTCP belongs to the family of thioxo-dihydro-pyrimidinediones, which have been shown to exhibit various biological activities.
作用机制
5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is believed to exert its effects by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the process of long-term potentiation. This compound has been shown to increase the activity of NMDA receptors, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be safe for use in animal studies. However, there are also some limitations to its use. This compound has a relatively short half-life and may require multiple doses to achieve sustained effects. Additionally, its effects may be influenced by factors such as age and sex.
未来方向
There are several potential future directions for research on 5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of more potent and selective compounds that target NMDA receptors. Another area of interest is the exploration of this compound's potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of this compound on brain function and behavior.
合成方法
5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with thiourea and ethyl acetoacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield this compound.
科学研究应用
5-(2,3-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance long-term potentiation, a process that is crucial for learning and memory. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
属性
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-24-15-10-6-7-12(16(15)25-2)11-14-17(22)20-19(26)21(18(14)23)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,20,22,26)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXSCJKVGHBMPY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-7-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132009.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)
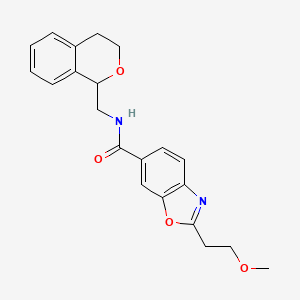
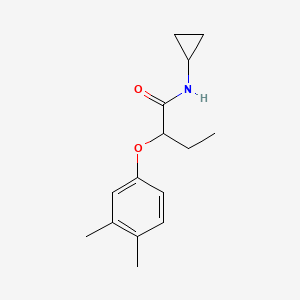
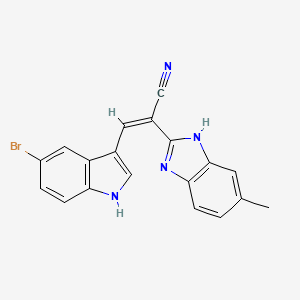
![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)
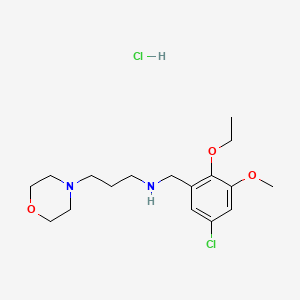
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
